Methyl 2-(((trifluoromethyl)amino)methyl)benzoate
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Overview
Description
Methyl 2-(((trifluoromethyl)amino)methyl)benzoate is an organic compound that features a trifluoromethyl group attached to an amino group, which is further connected to a methyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((trifluoromethyl)amino)methyl)benzoate can be achieved through several methods. One common approach involves the reaction of methyl 2-aminobenzoate with trifluoromethylamine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as acylation and subsequent reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-(((trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which Methyl 2-(((trifluoromethyl)amino)methyl)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a competitive inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-[[3-trifluoromethyl)phenyl]amino]benzoate
Uniqueness
Methyl 2-(((trifluoromethyl)amino)methyl)benzoate is unique due to its specific trifluoromethyl-amino-methyl substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl 2-[(trifluoromethylamino)methyl]benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)8-5-3-2-4-7(8)6-14-10(11,12)13/h2-5,14H,6H2,1H3 |
InChI Key |
KGNVHHXHAKKNTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CNC(F)(F)F |
Origin of Product |
United States |
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